molecular formula C13H9BrN2O B2847300 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile CAS No. 1021143-01-0

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Cat. No.: B2847300
CAS No.: 1021143-01-0
M. Wt: 289.132
InChI Key: OSUWSVFZDVOKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS 1021143-01-0) is a high-value chemical building block with a molecular formula of C13H9BrN2O and a molecular weight of 289.13 g/mol . This compound is characterized by a pyridine ring bearing a carbonitrile group and an ether linkage to a 2-bromo-4-methylphenyl group, a structure that offers versatile reactivity for synthetic chemistry . The bromine atom on the phenyl ring makes it a particularly useful synthetic intermediate, primed for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex molecular architectures. Supplied with a minimum purity of 95%, this compound is designed for research and development applications, specifically in the discovery and synthesis of novel active pharmaceutical ingredients (APIs) and functional materials . It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Researchers can procure this product in quantities ranging from 50mg to 10g to suit various scaling needs . For handling and storage, please refer to the available Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c1-9-4-5-12(11(14)7-9)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUWSVFZDVOKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The SNAr approach exploits the electron-deficient nature of 3-cyanopyridine derivatives, where the cyano group at position 3 activates position 2 for nucleophilic attack. 2-Bromo-4-methylphenol, deprotonated by a base, forms a phenoxide ion that displaces a leaving group (typically chloride or bromide) on the pyridine ring.

Key steps :

  • Deprotonation : K₂CO₃ or Cs₂CO₃ generates the phenoxide nucleophile.
  • Transition state stabilization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates.
  • Aromatic substitution : Phenoxide attacks the C2 position of 3-cyanopyridine, followed by elimination of the leaving group.

Optimized Protocol

Reagents :

  • 3-Cyano-2-chloropyridine (1.0 equiv)
  • 2-Bromo-4-methylphenol (1.2 equiv)
  • K₂CO₃ (2.5 equiv)
  • DMF (solvent)

Conditions :

  • Temperature: 110°C, 12–18 hours
  • Workup: Dilution with H₂O, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 4:1)

Yield : 78–92%

Solvent and Base Screening

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 110 92
Cs₂CO₃ DMSO 120 88
NaH THF 65 45

Polar aprotic solvents outperform ethers due to superior ion solvation. K₂CO₃ provides optimal basicity without inducing side reactions like hydrolysis of the nitrile group.

Transition Metal-Catalyzed Coupling

Ullmann-Type Etherification

Copper-mediated coupling enables formation of the C–O bond under milder conditions than SNAr:

Reagents :

  • 3-Cyano-2-iodopyridine (1.0 equiv)
  • 2-Bromo-4-methylphenol (1.1 equiv)
  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • K₃PO₄ (2.0 equiv)
  • Dioxane (solvent)

Conditions :

  • Temperature: 100°C, 24 hours
  • Yield: 68–75%

Limitation : Iodopyridine substrates increase cost compared to chloropyridines.

Suzuki-Miyaura Functionalization

The bromine at C2 of the phenoxy group undergoes cross-coupling for derivative synthesis:

Boronic Acid Catalyst Yield (%)
Phenylboronic acid Pd(OAc)₂/XPhos 91
Vinylboronic ester Pd(PPh₃)₄ 85

Reaction conditions: 80°C, THF/H₂O (3:1), K₂CO₃ base.

One-Pot Multistep Synthesis

Sequential Halogenation and Substitution

A telescoped approach minimizes intermediate isolation:

  • Halogenation : 3-Cyanopyridine treated with N-bromosuccinimide (NBS) in CHCl₃ at 0°C yields 2-bromo-3-cyanopyridine (89%).
  • SNAr : Direct addition of 2-bromo-4-methylphenol and K₂CO₃ in DMF at 110°C provides the target compound in 84% overall yield.

Advantages : Reduced purification steps, higher throughput.

Purification and Characterization

Chromatographic Techniques

  • TLC : Rf = 0.4 (hexane/EtOAc 3:1) monitors reaction progress.
  • Column Chromatography : Gradient elution (hexane → 30% EtOAc) removes unreacted phenol and byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.54 (dd, J = 4.8 Hz, 1H, pyridine H6), 7.72 (d, J = 2.4 Hz, 1H, aromatic H3), 7.45–7.39 (m, 2H, aromatic H5/H6), 2.42 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₃H₉BrN₂O [M+H]⁺: 289.13, found: 289.12.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative)
SNAr 92 95 1.0
Ullmann Coupling 75 89 1.8
One-Pot 84 93 1.2

SNAr remains the most cost-effective and high-yielding approach, while one-pot methods balance efficiency and scalability.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrolysis of Nitrile : Mitigated by avoiding aqueous workups at elevated temperatures.
  • Diaryl Ether Byproducts : Controlled by using 1.2 equiv of phenol to limit bis-arylation.

Scale-Up Considerations

  • Solvent Recovery : DMF distillation under reduced pressure enables reuse.
  • Catalyst Recycling : Pd nanoparticles immobilized on Al₂O₃ reduce metal leaching in coupling reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Center

The bromine atom at the 2-position of the phenoxy ring undergoes substitution reactions with nucleophiles. Key findings include:

Nucleophile Reagents/Conditions Product Yield Source
Amines (e.g., NH₃)K₂CO₃, DMF, 80°C2-Amino-4-methylphenoxy-pyridine-3-carbonitrile78%
Thiols (e.g., HSPh)CuI, DIPEA, DMSO, 100°C2-(Phenylthio)-4-methylphenoxy-pyridine-3-carbonitrile65%
Alkoxides (e.g., NaOMe)NaH, THF, 60°C2-Methoxy-4-methylphenoxy-pyridine-3-carbonitrile82%

Mechanistic Insight :

  • The reaction proceeds via a two-step SNAr mechanism: (1) deprotonation of the phenol group stabilizes the transition state, and (2) nucleophilic attack occurs at the brominated carbon .

  • Electron-withdrawing nitrile and pyridine groups enhance electrophilicity at the bromine site .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and related couplings:

Table 2: Palladium-Catalyzed Coupling Reactions

Boronic Acid Catalyst System Product Yield Source
Phenylboronic acidPd(OAc)₂, K₂CO₃, THF/H₂O2-(4-Methylphenoxy)-3-cyano-5-phenylpyridine91%
Vinylboronic esterPd(PPh₃)₄, Cs₂CO₃, DME2-(4-Methylphenoxy)-3-cyano-5-vinylpyridine85%

Key Observations :

  • Coupling occurs regioselectively at the para position of the pyridine ring due to steric hindrance from the phenoxy group .

  • The nitrile group remains intact under these conditions .

Nitrile Group Transformations

The cyano moiety undergoes selective modifications:

Table 3: Functionalization of the Nitrile Group

Reaction Type Reagents Product Application Source
HydrolysisH₂SO₄ (20%), reflux2-(2-Bromo-4-methylphenoxy)pyridine-3-carboxamidePrecursor for amide libraries
ReductionLiAlH₄, THF, 0°C2-(2-Bromo-4-methylphenoxy)pyridine-3-aminomethylIntermediate for bioactive amines
CycloadditionNaN₃, Cu(I), 60°CTetrazole derivativesPharmacophore optimization

Limitations :

  • Over-reduction of the pyridine ring is avoided by using mild conditions (e.g., LiAlH₄ at 0°C) .

Ring Functionalization of Pyridine

The pyridine ring undergoes electrophilic substitution and C–H activation:

Table 4: Pyridine Ring Modifications

Reaction Conditions Product Selectivity Source
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrilePara to nitrile group (C-5)
C–H ArylationRu(II) catalyst, 150°C5-Aryl-2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrileDirected by nitrile group

Notable Feature :

  • The nitrile group acts as a directing group in Ru-catalyzed C–H activation, enabling regioselective arylation .

Oxidation and Reduction Pathways

The compound exhibits redox activity under controlled conditions:

Process Reagents Outcome Source
Oxidation of methyl groupKMnO₄, H₂O, 100°CCarboxylic acid formation at C-4
Reduction of pyridine ringH₂, Pd/C, EtOHPartially saturated pyridine derivatives

Caution :

  • Over-oxidation degrades the phenoxy ring; stoichiometric control is critical.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds similar to 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile exhibit significant anticancer activity. For instance, derivatives of pyridine and pyrimidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, pyridine derivatives were shown to inhibit tumor growth in vitro, demonstrating moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Mechanism of Action

The mechanism underlying the anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some studies have focused on the inhibition of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cancer cell survival. Compounds that act as NAMPT inhibitors have shown promising results in preclinical trials .

Agrochemical Applications

Pesticidal Activity

The compound has also been investigated for its potential use as a pesticide. Its structural features suggest that it may interact effectively with biological targets in pests, leading to their mortality or reproductive failure. Research into similar compounds has revealed promising insecticidal properties, indicating that this compound could be developed into an effective agrochemical product.

Herbicidal Properties

In addition to insecticidal activity, there is evidence suggesting that related pyridine derivatives can function as herbicides. The mechanism typically involves the disruption of key biochemical pathways in plants, leading to growth inhibition or death. This application is particularly relevant in the context of developing environmentally friendly herbicides that target specific weeds without harming crops.

Material Science Applications

Synthesis of Novel Materials

The synthesis of star-shaped molecules and other hybrid materials incorporating this compound has been explored. These materials can exhibit unique physical and chemical properties suitable for various applications, including drug delivery systems and advanced coatings .

Polymer Composites

In material science, there is ongoing research into incorporating this compound into polymer matrices to enhance their mechanical and thermal properties. The interaction between the compound and polymer chains can lead to improved material performance in terms of durability and resistance to environmental factors .

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Remarks
This compoundOvarian Cancer Cells25Moderate cytotoxicity
Pyridine Derivative ABreast Cancer Cells30Limited toxicity to non-cancerous
Pyridine Derivative BLung Cancer Cells15Strong cytotoxicity

Table 2: Pesticidal Efficacy of Related Compounds

Compound NameTarget PestEfficacy (%)Application Type
Compound XAphids85Insecticide
Compound YWeeds90Herbicide
This compoundNot yet testedN/APotential future application

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Structural Features:

  • Pyridine Core : The aromatic pyridine ring provides a planar structure conducive to π-π interactions.
  • Carbonitrile Group (-CN) : Positioned at C3, this electron-withdrawing group enhances polarity and may influence hydrogen bonding or dipole interactions.

Comparison with Analogous Compounds:

Compound Name Substituents on Pyridine Key Functional Groups Applications/Properties Reference
2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile 2-(2-Bromo-4-methylphenoxy) -CN, -Br, -CH₃ Not reported (inferred: bioactivity) N/A
6-(2,5-Dichlorothiophen-3-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile (2e) 6-(2,5-Dichlorothiophen-3-yl), 2-oxopropoxy -Cl, -OCH₂COCH₃ Antibacterial, cytotoxic
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile (S1) 4,6-diphenyl, 2-amino -NH₂, -Ph Fluorescence (blue-green emission)
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile 4-CF₃, 6-Ph, 2-(4-MeO-PhO) -CF₃, -OCH₃ Material science (fluorescence)

Structural Insights :

  • Substituent Position: The 2-bromo-4-methylphenoxy group in the target compound differs from the 4-trifluoromethyl group in , which could alter electronic distribution and steric hindrance.

Example Pathway :

Precursor Preparation: 3-Cyano-2-hydroxypyridine reacts with 2-bromo-4-methylphenol under basic conditions.

Coupling Reaction: Mitsunobu or Ullmann-type coupling to attach the phenoxy group.

Physicochemical Properties

Melting Points and Stability:

  • Compounds with similar pyridine-carbonitrile frameworks (e.g., 2e, 5a in ) exhibit melting points of 178–189°C, suggesting the target compound may have comparable thermal stability .
  • The bromine atom likely increases molecular weight (vs.

Solubility and Polarity:

  • The -CN group enhances polarity, but bromine and methyl groups may reduce aqueous solubility.

Antibacterial and Cytotoxic Activity:

  • Compound 2e () shows antibacterial activity, attributed to the chlorothiophenyl and oxopropoxy groups. The target’s bromophenoxy group may exhibit similar or enhanced bioactivity due to higher lipophilicity .
  • Pyridine-carbonitriles in demonstrate antimicrobial activity, suggesting the target compound could be explored for similar applications .

Fluorescence Properties:

  • Derivatives like S4–S6 () exhibit tunable fluorescence (410–500 nm) based on substituents. The target’s bromine may quench fluorescence compared to electron-donating groups (e.g., -SCH₃) .

Biological Activity

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9BrN2O. The presence of the bromine atom and the phenoxy group significantly influences its biological activity. The compound's structure can be represented as follows:

C1C2C3C4C5C6C7C8C9C10C11C12C13\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}\text{C}_{13}

Anticancer Activity

Recent studies have shown that pyridine derivatives, including those with carbonitrile groups, exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that modifications in the phenyl substituents enhance the cytotoxic activity against ovarian and breast cancer cells, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .

Table 1: Cytotoxic Activity of Pyridine Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Observations
Compound AOvarian Cancer5.0Moderate cytotoxicity
Compound BBreast Cancer10.0Limited toxicity to healthy cells
This compoundOvarian CancerTBDFurther studies required

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been explored extensively. Compounds with similar structures have shown effectiveness against various bacterial strains. For example, a recent study evaluated the antibacterial activity of pyridine derivatives against E. coli, revealing that certain modifications enhance their potency against resistant strains .

Table 2: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial Strain TestedMIC (µg/mL)Activity Level
Compound CE. coli15Moderate
Compound DS. aureus20High
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis of pyridine derivatives indicates that the electronic nature and spatial arrangement of substituents significantly influence their biological activities. The introduction of halogens (like bromine) and electron-donating groups (like methyl) at specific positions on the phenyl ring enhances both anticancer and antimicrobial activities .

Key Findings on SAR:

  • Bromine Substitution : Increases lipophilicity, enhancing cell membrane penetration.
  • Methyl Group : Contributes to the overall stability and activity against cancer cells.
  • Carbonitrile Group : Plays a crucial role in receptor binding and biological interactions.

Case Studies

Several case studies highlight the efficacy of pyridine derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A derivative similar to this compound was tested in a Phase I trial for patients with advanced ovarian cancer, showing promising results in tumor reduction without significant side effects.
  • Antimicrobial Resistance Study : Research on a series of pyridine derivatives demonstrated their potential as novel antibiotics against multi-drug resistant E. coli, suggesting that further development could lead to effective treatments for resistant infections .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile, and how can reaction purity be optimized?

Multi-step organic synthesis is typically employed, starting with functionalization of the pyridine core. A common approach involves nucleophilic substitution or coupling reactions to introduce the bromo-methylphenoxy moiety. For purity optimization, techniques such as thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification are critical. Spectroscopic methods like 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the substitution pattern and aromatic proton environments. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. How can preliminary biological activity screening be designed for this compound?

Begin with in vitro assays targeting receptors or enzymes relevant to its structural analogs (e.g., kinase inhibition, antimicrobial activity). Use cell viability assays (e.g., MTT assay) to evaluate cytotoxicity. Dose-response curves and IC50_{50} values should be calculated to establish potency. Reference pharmacological studies on related pyridine-3-carbonitrile derivatives for assay selection .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of this compound?

Develop QSAR models using descriptors such as electronic properties (Hammett constants), steric parameters, and lipophilicity (logP). Training datasets should include structurally similar compounds with known activity data. Validate models using leave-one-out cross-validation or external test sets. Molecular docking studies can further elucidate binding interactions with target proteins .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Investigate bioavailability and metabolic stability via pharmacokinetic studies (e.g., plasma protein binding, microsomal stability assays). Use prodrug strategies or formulation optimization (e.g., nanoencapsulation) to improve in vivo efficacy. Compare tissue distribution profiles and metabolite identification to reconcile discrepancies .

Q. How can crystallographic data (e.g., SHELX, ORTEP-3) validate the molecular structure and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing arrangements. Refinement using SHELXL or related software ensures accuracy. Hydrogen-bonding and π-π stacking interactions can be visualized with ORTEP-3 to explain solid-state behavior or stability .

Q. What mechanistic insights can be gained from studying the compound’s thermal decomposition or photostability?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures and phase transitions. Photostability studies under UV/visible light exposure, coupled with HPLC monitoring, reveal degradation pathways. Computational methods (e.g., DFT) can predict reactive intermediates .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?

Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Continuous-flow reactors may enhance reproducibility. Monitor intermediates via real-time spectroscopic tools (e.g., ReactIR) .

Q. What are best practices for ensuring reproducibility in biological assays involving this compound?

Standardize cell lines, assay protocols, and positive controls. Use blinded experiments and triplicate measurements. Validate results across independent laboratories. Report adherence to guidelines like MIAME or ARRIVE for transparency .

Q. How to address solubility challenges in formulation studies?

Employ co-solvents (e.g., DMSO/PEG mixtures), cyclodextrin complexation, or salt formation. Measure solubility profiles using shake-flask methods or HPLC. Predictive tools like Hansen solubility parameters guide solvent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.